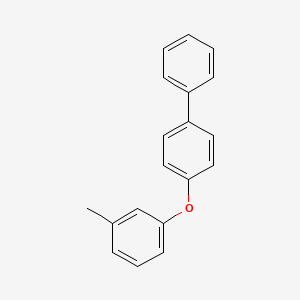

Biphenyl-4-yl m-tolyl ether

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16O |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

1-methyl-3-(4-phenylphenoxy)benzene |

InChI |

InChI=1S/C19H16O/c1-15-6-5-9-19(14-15)20-18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |

InChI Key |

XKYZHTGHCYULMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Biphenyl 4 Yl M Tolyl Ether and Analogous Diaryl Ethers

5 Catalyst-Free and Metal-Free Approaches to Diaryl Ether Synthesis

To circumvent the cost, toxicity, and potential for product contamination associated with metal catalysts, several catalyst-free and metal-free methods for diaryl ether synthesis have been developed. These approaches offer more environmentally friendly and economical alternatives.

One prominent metal-free method involves the use of hypervalent iodine reagents, specifically diaryliodonium salts. organic-chemistry.orgnih.govacs.org The reaction of a diaryliodonium triflate or tetrafluoroborate (B81430) with a phenol (B47542) proceeds rapidly at room temperature in the presence of a simple base like sodium hydroxide (B78521) or potassium tert-butoxide. organic-chemistry.org This methodology is notable for its high yields and tolerance of sterically hindered substrates, including bulky ortho-substituted phenols, which are often challenging for metal-catalyzed protocols. nih.govacs.org Furthermore, the mild conditions allow for the arylation of sensitive substrates like amino acid derivatives without racemization. organic-chemistry.org

Another catalyst-free approach is the direct nucleophilic aromatic substitution (SₙAr) of highly electron-deficient aryl halides with phenols. organic-chemistry.org This reaction can be significantly accelerated using microwave irradiation, with diaryl ethers forming in good yields within minutes in a solvent like DMSO. organic-chemistry.org Similarly, a microwave-assisted, catalyst-free coupling of nitroarenes with phenols has been reported as a cost-effective and eco-friendly method for preparing unsymmetrical diaryl ethers. organic-chemistry.orgrsc.org

Development of Novel Nickel Catalyst Systems for Diaryl Ether Synthesis

Cobalt-Catalyzed Photoreductive Desymmetrization for Axially Chiral Diaryl Ethers

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach to the synthesis of diaryl ethers. This method typically involves the reaction of a phenoxide with an aryl halide. For the reaction to proceed efficiently, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

Utilization of Activated Aryl Halides in SNAr Reactions for Ether Linkages

The SNAr reaction is a powerful tool for forming diaryl ether linkages, particularly when one of the aromatic rings is electron-deficient. The presence of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, facilitates the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex. For instance, the reaction of an activated aryl halide like 1-chloro-4-nitrobenzene (B41953) with a phenoxide will proceed to form the corresponding diaryl ether. psgcas.ac.in The reaction conditions often involve a base to generate the phenoxide in a polar aprotic solvent. nih.gov

A study demonstrated the synthesis of unsymmetrical diaryl ethers by reacting various aryl methanesulfonates with activated aryl halides in the ionic liquid [Bmim]BF4, using anhydrous K3PO4 as the base. This method provides moderate to good yields for a range of substrates. nih.gov

Table 1: SNAr Synthesis of Diaryl Ethers Using Activated Aryl Halides nih.gov

| Aryl Methanesulfonate (R¹) | Activated Aryl Halide (R², X) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H | 4-NO₂, F | 100 | 2 | 89 |

| 4-NO₂ | 4-NO₂, F | 110 | 3 | 85 |

| 4-Cl | 4-NO₂, F | 100 | 2.5 | 86 |

| 4-CH₃ | 4-NO₂, Cl | 120 | 5 | 72 |

| 4-t-Bu | 4-CN, F | 110 | 3 | 78 |

The Benzyne (B1209423) Mechanism in Diaryl Ether Formation

An alternative pathway for the synthesis of diaryl ethers from unactivated aryl halides involves the formation of a highly reactive benzyne intermediate. This mechanism is typically initiated by a strong base, such as sodium amide (NaNH2) or potassium amide (KNH2), which promotes the elimination of a hydrogen and a halide from adjacent positions on the aromatic ring. psgcas.ac.in The resulting benzyne is then trapped by a nucleophile, such as a phenoxide, to form the diaryl ether. rsc.org

A notable method for generating benzynes under milder, transition-metal-free conditions involves the use of o-silylaryl triflates. rsc.orgorganic-chemistry.org For example, 2-(trimethylsilyl)aryl triflates can react with a fluoride (B91410) source, such as cesium fluoride (CsF), to generate the corresponding benzyne, which can then be trapped by a phenol to yield the diaryl ether. organic-chemistry.org This approach is compatible with a variety of functional groups and proceeds under relatively mild conditions. rsc.org Research has also explored alternatives to triflates, such as 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonates, for benzyne generation. nih.gov

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and versatile methods for the construction of diaryl ethers. These approaches often utilize novel energy sources or catalytic systems to overcome the limitations of traditional methods.

Microwave-Assisted Synthesis Protocols for Aromatic Ethers

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. tsijournals.com In the context of diaryl ether synthesis, microwave-assisted protocols have been successfully applied to both SNAr and Ullmann-type reactions. nih.govresearchgate.netresearchgate.net

A catalyst-free, microwave-assisted method for the synthesis of diaryl ethers involves the direct coupling of phenols with electron-deficient aryl halides in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org These reactions can be completed in a matter of minutes with high yields. organic-chemistry.orgresearchgate.net

Table 2: Microwave-Assisted SNAr Synthesis of Diaryl Ethers biotage.co.jp

| Aryl Halide | Phenol | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Fluorobenzonitrile | 4-Nitrophenol | 210 | 60 | 47 |

| 4-Fluorobenzonitrile | Phenol | 200 | 30 | 92 |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenol | 195 | 1 | 99.7 |

Microwave heating has also been effectively used in intramolecular Ullmann diaryl etherification to generate complex heterocyclic scaffolds. researchgate.net For example, the synthesis of dibenz[b,f] nih.govresearchgate.netoxazepine derivatives has been achieved through a microwave-assisted intramolecular Ullmann coupling catalyzed by copper(I) iodide (CuI) and N,N-dimethylglycine hydrochloride (DMG·HCl). researchgate.net

Catalytic Williamson Ether Synthesis Under Elevated Temperature Regimes

The Williamson ether synthesis, a classic method for forming ethers, traditionally involves the reaction of an alkoxide with a primary alkyl halide. While not the standard approach for diaryl ethers due to the low reactivity of aryl halides, a catalytic version at high temperatures has been developed for the synthesis of alkyl aryl ethers. researchgate.net This process can utilize weaker alkylating agents like alcohols or carboxylic acid esters at temperatures above 300 °C. researchgate.net For instance, methanol (B129727) and phenol can be converted to anisole (B1667542) and water at 320 °C in the presence of catalytic amounts of an alkali metal benzoate (B1203000) and phenolate (B1203915). researchgate.net While direct application to the synthesis of complex diaryl ethers like biphenyl-4-yl m-tolyl ether is not extensively documented, the principles of high-temperature catalytic C-O bond formation could potentially be adapted. A patent describes the synthesis of 4-biphenylyl p-tolyl ether by reacting p-phenylphenol with p-chlorotoluene at elevated temperatures in the presence of a copper catalyst.

Photoredox Catalysis in the Construction of Diaryl Ether Scaffolds

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions. rsc.org Dual photoredox/nickel catalysis has emerged as a powerful strategy for C-O cross-coupling reactions to form diaryl ethers. researchgate.netacs.org This methodology allows for the coupling of aryl halides with phenols under gentle conditions, often at room temperature. acs.org

The catalytic cycle typically involves the excitation of a photocatalyst by visible light, which then engages in single-electron transfer (SET) processes with a nickel catalyst and the substrates. This approach has been shown to be effective for a broad range of aryl halides and phenols, including those with various functional groups. researchgate.netacs.org For example, electron-deficient aryl triflates, tosylates, and mesylates have been successfully coupled with alkylbis(catecholato)silicates using a photoredox/nickel dual catalytic system. acs.org Furthermore, photoreductive desymmetrization of diaryl dialdehydes has been achieved using cobalt and photoredox catalysis to create axially and centrally chiral diaryl ethers. snnu.edu.cn

Table 3: Photoredox-Catalyzed Synthesis of Diaryl Ethers and Related Compounds snnu.edu.cnnih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Diaryl dialdehyde (B1249045) | Aryl methyl alkyne | 4CzIPN, CoI₂, (S,S)-BDPP | Blue LED, rt, 48 h | Chiral diaryl ether | up to 96 |

| Diaryl ether | Water | UO₂(NO₃)₂·6H₂O, CCl₃COOH | Blue light, rt | Phenol (hydrolysis) | up to 99 |

| Aryl triflate | Alkylbis(catecholato)silicate | Ru(bpy)₃₂, NiCl₂·glyme | Visible light | Aryl-alkyl ether | up to 91 |

Decarbonylative Etherification from Aromatic Ester Precursors

A significant innovation in diaryl ether synthesis is the decarbonylative etherification of aromatic ester precursors. This method provides an alternative to traditional cross-coupling reactions of aryl halides and phenols, utilizing readily available and inexpensive aromatic esters as starting materials. waseda.jpnih.gov The reaction typically involves the palladium or nickel-catalyzed removal of a carbonyl group (CO) from an aromatic ester, followed by the formation of a C-O bond to generate the diaryl ether. acs.orgwaseda.jp

The general mechanism for this transformation involves a transition metal-catalyzed activation of the ester's C(acyl)-O bond. nih.gov This is followed by oxidative addition to a low-valent metal center (e.g., Ni(0) or Pd(0)), forming an acyl-metal-aryloxide intermediate. Subsequent decarbonylation extrudes carbon monoxide, yielding an aryl-metal-aryloxide species. The final step is a reductive elimination that forms the desired Ar-O-Ar' bond and regenerates the active catalyst. nih.govresearchgate.net

Researchers have successfully employed palladium and nickel catalysts with specific diphosphine ligands to facilitate this reaction. acs.orgrsc.org The choice of ligand is crucial for promoting the challenging reductive elimination step. nih.gov This methodology is not only effective for intramolecular reactions but has also been extended to intermolecular cross-etherification by adding an external phenol as a nucleophile. acs.orgnih.govnih.gov The process has been shown to be scalable, with successful reactions conducted on a gram scale, yielding excellent results. acs.orgnih.gov

| Catalyst System | Ester Precursor | Coupling Partner | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd or Ni / diphosphine ligand | Aromatic Esters | Phenols (intermolecular) | Toluene (B28343) | Moderate to Good | rsc.org |

| Ni(cod)₂ / dcypt | Aryl azinecarboxylate | p-cresol | Toluene | 75 | nih.gov |

| Pd(η³-C₃H₅)Cp / DPEphos | Aryl benzyl (B1604629) carbonates | (intramolecular) | Not specified | High | organic-chemistry.org |

Application of Nanocatalysts in C-O Cross-Coupling Reactions

The use of nanocatalysts in C-O cross-coupling reactions represents a major advancement in the synthesis of diaryl ethers. nih.govrsc.org Nanoparticles of metals such as copper, palladium, and gold exhibit unique catalytic properties owing to their high surface-to-volume ratio, reactive morphology, and high surface energy. nih.govrsc.orgresearchgate.net These characteristics often lead to rapid C-O bond formation under milder, and frequently ligand-free, conditions compared to their bulk counterparts. nih.govrsc.org

Copper-based nanocatalysts, including copper nanoparticles (CuNPs) and copper(II) oxide nanoparticles (CuO NPs), are widely used for Ullmann-type C-O cross-coupling reactions. nih.govacs.org These catalysts have proven effective in coupling various phenols with aryl halides (iodides, bromides, and sometimes chlorides) to produce diaryl ethers in good to excellent yields. nih.gov To enhance stability and recyclability, these nanoparticles can be supported on various materials such as carbon nanofibers, graphene, or magnetic nanoparticles (e.g., Fe₃O₄). nih.govmdpi.com Magnetically separable nanocatalysts are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. nih.govmdpi.com

Palladium nanoparticles (PdNPs) have also been developed for C-O cross-coupling. nih.gov Dendrimer-stabilized PdNPs, for instance, have shown extreme reactivity in various coupling reactions. nih.gov Gold nanoparticles have also been investigated, demonstrating catalytic activity for C-C bond formation under aerobic conditions in water, with mechanisms that may have parallels in C-O coupling. scilit.com The use of nanocatalysts often aligns with green chemistry principles by enabling milder reaction conditions and facilitating catalyst recycling. jsynthchem.com

| Nanocatalyst | Support | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| CuNPs | None | Ullmann cross-coupling | Rapid reaction, ligand-free | nih.gov |

| CuO NPs | None | C-O cross-coupling | General, ligand-free, efficient | acs.org |

| CuNP/CNF | Carbon Nanofibers | Ullmann-type C-O coupling | Good recyclability (up to 5 runs) | nih.gov |

| Fe₂O₃@CuO | Magnetic Nanotubes | Ullmann-type C-O coupling | Magnetically separable, reusable | nih.gov |

| Cu-ascorbic acid@MNPs | Magnetic Nanoparticles | Ullmann-type C-O coupling | Reaction in water, reusable (6 cycles) | nih.gov |

| PdNPs | Dendrimers | Cross-coupling reactions | Extremely high reactivity | nih.gov |

Green Chemistry Principles and Methodologies in this compound Synthesis

The synthesis of diaryl ethers, including this compound, is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. su.sedeepdyve.com A key focus has been the replacement of toxic, high-boiling point organic solvents like DMF and pyridine (B92270) with more environmentally benign alternatives. scispace.comgoogle.com Water is an ideal green solvent, and methodologies have been developed to perform C-O coupling reactions in aqueous media, often facilitated by surfactants or specialized catalysts like copper-ascorbic acid functionalized magnetic nanoparticles. nih.govscispace.com Supercritical carbon dioxide (scCO₂) has also emerged as a green solvent for diaryl ether synthesis, allowing for high-yielding processes and easy product separation. deepdyve.com

Another tenet of green chemistry is the use of efficient and recyclable catalysts. The magnetically separable nanocatalysts discussed previously are a prime example, as they reduce catalyst waste and cost. nih.govmdpi.com Furthermore, there is a drive to develop metal-free catalytic systems to avoid the cost and toxicity associated with transition metals like palladium. su.seritsumei.ac.jp One promising metal-free approach involves the use of diaryliodonium salts as arylating agents. su.se These reagents are considered to have low toxicity and can produce diaryl ethers in high yields with low waste generation. su.se

Energy efficiency is also a critical consideration. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for diaryl ether formation, often completing in minutes what would take hours under conventional heating. scispace.comrroij.com These methods can sometimes be performed without a catalyst, further enhancing their green credentials. scispace.com By integrating greener solvents, recyclable catalysts, and alternative energy sources, the synthesis of diaryl ethers can become more sustainable and environmentally responsible. jsynthchem.comritsumei.ac.jp

| Green Methodology | Principle Applied | Example | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Safer Solvents | Cu-catalyzed coupling in water with surfactants | Avoids toxic organic solvents, environmentally benign | nih.govscispace.com |

| Supercritical CO₂ | Safer Solvents | SNAr fluoride-mediated process | Non-toxic, non-flammable, easy separation | deepdyve.com |

| Magnetic Nanocatalysts | Catalyst Recyclability | Fe₃O₄-supported Cu or Pd catalysts | Easy separation and reuse, reduced metal waste | nih.govmdpi.com |

| Microwave Irradiation | Energy Efficiency | Coupling of phenols and aryl halides in DMSO | Drastically reduced reaction times (minutes vs. hours) | scispace.comrroij.com |

| Metal-Free Synthesis | Use of Less Hazardous Reagents | Phenol arylation using diaryliodonium salts | Avoids toxic/rare metals, low waste, high atom economy | su.se |

Reaction Mechanisms and Kinetics of Diaryl Ether Formation

Detailed Mechanistic Pathways of Catalytic Cross-Coupling

Transition metal catalysis, particularly using palladium and copper, provides the most versatile routes for forming the C-O bond in diaryl ethers. rsc.orgresearchgate.net The two most significant reactions in this context are the Buchwald-Hartwig and Chan-Lam cross-coupling reactions. organic-chemistry.orgresearchgate.netwikipedia.org Both proceed through a catalytic cycle involving the metal center, but they differ in their specific elementary steps and coupling partners.

Elucidation of Oxidative Addition, Transmetallation, and Reductive Elimination in Transition Metal Catalysis

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig ether synthesis, involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.govuwindsor.ca This cycle consists of three fundamental steps:

Oxidative Addition: The cycle initiates with the reaction of an aryl halide (or pseudohalide like a triflate) with a coordinatively unsaturated, low-valent palladium(0) complex. nih.govnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon and palladium-halide bond, resulting in a square planar Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. nih.gov

Transmetallation (or Nucleophilic Substitution): In the subsequent step, the alcohol or phenol (B47542) nucleophile, typically as an alkoxide or phenoxide generated in situ by a base, coordinates to the Pd(II) center. In the Chan-Lam reaction, which uses a copper catalyst and an arylboronic acid, this step is a true transmetalation where the aryl group is transferred from boron to the copper center. organic-chemistry.orgnrochemistry.com In the Buchwald-Hartwig reaction, the phenoxide displaces the halide ligand on the Pd(II) complex. wikipedia.org

Reductive Elimination: This is the final and often rate-determining step, where the two organic moieties (the aryl group from the halide and the aryloxy group from the phenol) are coupled together, forming the diaryl ether product. nih.govuva.es This process reduces the metal center from Pd(II) back to Pd(0), regenerating the active catalyst and allowing the cycle to continue. nih.govacs.org Making this step sufficiently fast is critical to prevent side reactions like β-hydride elimination. nih.govuva.es

A simplified catalytic cycle for a palladium-catalyzed diaryl ether synthesis is depicted below.

Table 1: Key Steps in Transition Metal-Catalyzed Diaryl Ether Synthesis

| Step | Description | Metal Oxidation State Change | Key Reactants |

|---|---|---|---|

| Oxidative Addition | The aryl halide adds to the low-valent metal center, cleaving the C-X bond. | Pd(0) → Pd(II) or Cu(I) → Cu(III) | Aryl halide, Metal(0) complex |

| Transmetallation / Ligand Exchange | The phenoxide displaces the halide on the metal center or an arylboronic acid transfers its aryl group. | No change | Pd(II)-Aryl complex, Phenoxide |

| Reductive Elimination | The two organic groups couple to form the diaryl ether, and the metal is reduced. | Pd(II) → Pd(0) or Cu(III) → Cu(I) | Pd(II)-Aryl-Phenoxide complex |

The Chan-Lam coupling follows a similar, though distinct, mechanistic pathway involving a proposed Cu(I)/Cu(III) or Cu(II) disproportionation cycle. nrochemistry.combme.hu The reaction is typically initiated by the interaction of a Cu(II) salt with the arylboronic acid and the phenol. researchgate.netorganic-chemistry.org

Ligand Effects on Reaction Pathways, Chemo-, and Regioselectivity

Ligands play a pivotal role in transition metal-catalyzed cross-coupling reactions by stabilizing the metal center, enhancing its reactivity, and influencing selectivity. nih.govbeilstein-journals.org The development of specialized, bulky electron-rich phosphine (B1218219) ligands was a major breakthrough for the Buchwald-Hartwig reaction, enabling the coupling of less reactive aryl chlorides and sterically hindered substrates. organic-chemistry.orgnih.govresearchgate.net

Sterically Hindered Ligands: Bulky ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos), promote the formation of monoligated L1Pd(0) species. acs.org These 12-electron complexes are highly reactive and accelerate both the oxidative addition and reductive elimination steps, leading to higher catalyst turnover numbers and efficiency. nih.govacs.org

Bidentate Ligands: Bidentate phosphine ligands like DPEPhos and BINAP can prevent the formation of inactive catalyst dimers and improve reaction rates and yields, particularly for coupling primary amines and phenols. wikipedia.orgbeilstein-journals.org

N- and O-Chelating Ligands: In copper-catalyzed Ullmann-type reactions, the addition of N,O-chelating ligands like N,N-dimethylglycine or 8-hydroxyquinoline (B1678124) has been shown to accelerate the coupling and allow for significantly milder reaction conditions (e.g., 90–110 °C instead of >160 °C). beilstein-journals.orgacs.orgnih.gov

Chemoselectivity and Regioselectivity: Ligands are crucial for controlling selectivity. For instance, in the functionalization of molecules with multiple reactive sites, the choice of ligand can direct the catalyst to a specific location. In the synthesis of Biphenyl-4-yl m-tolyl ether from 4-bromo- or 4-iodobiphenyl (B74954) and m-cresol (B1676322), the ligand system would be critical to ensure the selective formation of the C-O bond over potential C-C self-coupling or other side reactions. d-nb.infonih.gov The regioselectivity is generally dictated by the starting materials (e.g., m-cresol will lead to the m-tolyl ether).

Influence of Base and Solvent Systems on Reaction Kinetics and Efficiency

The choice of base and solvent is critical and can dramatically affect reaction rates, yields, and even the viability of a catalytic cycle. nih.govresearchgate.net

Base: The primary role of the base is to deprotonate the phenol, generating the more nucleophilic phenoxide required for the coupling reaction. nih.gov The strength and nature of the base are important. Weak bases like K₂CO₃ and Cs₂CO₃ are commonly used in both palladium and copper catalysis. acs.orgnih.gov Stronger bases like NaOt-Bu are often required for less reactive substrates or when using certain ligand systems in Buchwald-Hartwig reactions. nih.gov The choice of base can also influence the catalyst's resting state and prevent the formation of inactive species. nih.gov For instance, in some Ullmann reactions, the use of K₃PO₄ was found to be more effective than Cs₂CO₃. researchgate.net

Solvent: The solvent must solubilize the reactants and the catalyst system while being compatible with the reaction conditions. High-boiling point, polar aprotic solvents like DMF, DMSO, and NMP are common in Ullmann reactions, as they facilitate the nucleophilic substitution. mdpi.comjsynthchem.com Toluene (B28343) is frequently used in Buchwald-Hartwig reactions. rsc.org The solvent can have a profound influence on reaction kinetics; for example, nucleophilic aromatic substitution (SNAr) reactions are significantly faster in polar aprotic solvents like DMSO compared to nonpolar solvents. beilstein-journals.org

Table 2: Effect of Base and Solvent on Ullmann Coupling of 4-bromoanisole (B123540) and 4-methoxyphenol

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Cs₂CO₃ | Toluene | 81 |

| 2 | K₃PO₄ | Toluene | 69 |

| 3 | K₂CO₃ | Toluene | 46 |

| 4 | Cs₂CO₃ | Dioxane | 87 |

| 5 | Cs₂CO₃ | DMF | 73 |

Data adapted from a ligand screening study, illustrating the significant impact of base and solvent choice on yield under otherwise identical conditions. beilstein-journals.org

Single Electron Transfer (SET) Processes in Diaryl Ether Syntheses and Transformations

While many cross-coupling reactions proceed via two-electron pathways (oxidative addition/reductive elimination), some transformations involving diaryl ethers are understood to occur through single electron transfer (SET) mechanisms. SET processes are particularly relevant in photoredox catalysis and some metal-mediated reactions. nih.govacs.org

In the context of diaryl ether cleavage, visible-light photoredox catalysis can initiate the reaction via an SET event. nih.govd-nb.info For example, an excited photocatalyst can reduce a diaryl ether to its radical anion or oxidize it to its radical cation. acs.org This radical ion is more susceptible to bond cleavage than the neutral parent molecule. For instance, a uranyl-photocatalyzed hydrolysis of diaryl ethers proceeds through an initial SET from the diaryl ether to the excited uranyl cation, forming a diaryl ether radical cation, which subsequently undergoes cleavage. nih.govacs.orgrsc.org Similarly, some synthetic methods may involve SET. The formation of Grignard reagents, which can be precursors in some coupling reactions, is believed to involve SET from magnesium to the aryl halide. researchgate.net

Oxygen Atom Transfer (OAT) Mechanisms in Ether Bond Formation and Cleavage

Oxygen atom transfer (OAT) is another mechanistic pathway relevant to diaryl ether chemistry, primarily in oxidation and cleavage reactions. In an OAT process, an oxygen atom is formally transferred from a donor molecule to an acceptor.

This mechanism has been proposed in the photocatalytic hydrolysis of diaryl ethers. Following an initial SET process that forms a diaryl ether radical cation, a uranyl peroxide species (formed from the catalyst and water) can act as an OAT agent. nih.govacs.org It attacks the radical cation, leading to the cleavage of the C-O ether bond and the formation of new C-O bonds, ultimately yielding two phenol products after subsequent steps. nih.govrsc.orgresearchgate.net While less common in the formation of the ether bond itself, OAT mechanisms are crucial in understanding the degradation pathways of these stable molecules and in the valorization of lignin (B12514952), which contains numerous diaryl ether linkages. nih.gov

Substituent Effects on Reactivity and Reaction Rates: A Hammett Analysis Perspective

The electronic nature of substituents on the aromatic rings of the precursors significantly influences the rate of diaryl ether formation. This effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties (electron-donating or electron-withdrawing) of substituents. rsc.org

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which is a measure of the electronic effect of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

In the context of forming this compound via a nucleophilic aromatic substitution-type mechanism (as in the Ullmann reaction), the reaction involves a nucleophilic attack by the phenoxide on an electrophilic aryl halide.

Effect on the Aryl Halide: The reaction is favored by electron-withdrawing groups on the aryl halide, as they stabilize the negative charge that develops in the transition state (the Meisenheimer complex). This would result in a large, positive ρ value. For the synthesis of this compound using m-chlorotoluene, the methyl group is weakly electron-donating, which would slightly disfavor the reaction compared to an unsubstituted chlorobenzene.

Effect on the Phenol: The reaction is favored by electron-donating groups on the phenol, as they increase the nucleophilicity of the corresponding phenoxide. This would correspond to a negative ρ value. For the synthesis using p-phenylphenol, the phenyl group at the para position can act as either an electron-donating or -withdrawing group depending on resonance, but it generally increases the nucleophilicity of the phenoxide compared to phenol itself.

A Hammett analysis was performed on the cleavage of substituted diaryl ethers, where a linear correlation was found, indicating that the reaction rate is sensitive to the electronic properties of the substituents. nih.gov For SNAr reactions, electron-donating substituents on the phenol derivative were found to increase reactivity. beilstein-journals.orgnih.gov For example, in a study of diaryl ether synthesis under flow conditions, phenols with electron-donating substituents were more reactive than those with electron-withdrawing groups. beilstein-journals.org

Table 3: Illustrative Hammett Reaction Constants (ρ) for Related Reactions

| Reaction Type | Varying Substituent On | Typical ρ value | Interpretation |

|---|---|---|---|

| SNAr Reaction | Aryl Halide | Large, positive | Negative charge buildup in transition state; favored by electron-withdrawing groups. |

| SNAr Reaction | Phenoxide Nucleophile | Negative | Positive charge buildup on nucleophile in transition state; favored by electron-donating groups. |

| Grignard Formation | Aryl Bromide (in ether) | ~1.1 | Indicates some charge separation in the transition state. researchgate.net |

Characterization and Role of Radical Intermediates in Diaryl Ether Transformations

While many diaryl ether syntheses are explained by ionic or concerted organometallic pathways, a significant body of research points to the involvement of radical intermediates, particularly in copper-catalyzed Ullmann-type reactions. The proposed radical mechanism often involves a single-electron transfer (SET) from a copper(I) phenoxide complex to the aryl halide. This generates an aryl radical, a halide anion, and a Cu(II) species, which can then combine to form the product. rsc.orgrsc.org

The characterization of these transient radical species is challenging but has been accomplished using a combination of chemical and spectroscopic techniques. One key piece of evidence comes from experiments using radical scavengers. In a ligand-free, copper(I)-catalyzed system, the addition of cumene, a known radical scavenger, was found to retard the reaction, strongly indicating the presence of a free radical pathway. rsc.org

Spectroscopic methods have been instrumental in detecting intermediates that support a radical mechanism.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used to detect paramagnetic species, such as Cu(II) or organic radicals. In-situ EPR studies of certain CuI-catalyzed C-O coupling reactions have detected a signal corresponding to a Cu(II) species. rsc.orgrsc.org The presence of Cu(II) in a reaction starting with a Cu(I) catalyst implies that a one-electron oxidation has occurred, which is a hallmark of an SET mechanism. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): In-situ ESI-MS analysis has been used to identify potential reaction intermediates directly from the catalytic mixture. In one study, complexes formulated as [Cu(I)(phenoxide)₂]⁻ and [Cu(II)(phenoxide)₂(aryl)]⁻ were observed, providing further evidence for the involvement of both Cu(I) and Cu(II) oxidation states in the catalytic cycle. rsc.org

However, the intermediacy of radicals is not universal across all diaryl ether syntheses. In some systems, evidence points explicitly against the formation of free aryl radicals.

Radical Clock Experiments: These experiments use a substrate designed to undergo a rapid, well-characterized rearrangement if a radical is formed. When o-(allyloxy)iodobenzene was used as a substrate in a specific ligand-assisted Ullmann reaction, none of the expected cyclized products from a free aryl radical were detected. nih.gov This suggests that if an aryl-metal intermediate is formed, it does not dissociate into a free radical before C-O bond formation occurs. nih.gov

Absence of Scavenger Effect: In a study using a heterogeneous copper/manganese oxide catalyst, the addition of the radical scavenger phenothiazine (B1677639) had no effect on the reaction rate, leading the researchers to rule out the formation of radical intermediates in that particular system. gatech.edu

Surface science techniques have provided atomic-scale visualization of Ullmann coupling on metal surfaces. Scanning Tunneling Microscopy (STM) studies have successfully identified organometallic intermediates where aryl groups are bound to copper adatoms (C-Cu-C), suggesting a mechanism confined to the surface rather than involving freely diffusing radicals. acs.orgresearchgate.net

| Technique/Experiment | Observation | Interpretation | Reference |

|---|---|---|---|

| Radical Scavenger (Cumene) | Reaction rate was retarded. | Supports a mechanism involving free radical intermediates. | rsc.org |

| In-situ EPR Spectroscopy | A signal corresponding to a Cu(II) species was detected in a Cu(I)-catalyzed reaction. | Evidence for a Single-Electron Transfer (SET) event and a radical pathway. | rsc.orgrsc.org |

| In-situ ESI-MS | Observed [Cu(I)(OAr)₂]⁻ and [Cu(II)(OAr)₂(Ar')]⁻ complexes. | Supports the presence of both Cu(I) and Cu(II) oxidation states during catalysis. | rsc.org |

| Radical Clock Substrate | No cyclized products were formed from the o-(allyloxy)iodobenzene substrate. | Argues against the formation of a 'free' aryl radical intermediate. | nih.gov |

| Radical Scavenger (Phenothiazine) | No effect on the reaction rate was observed. | Rules out a radical pathway for the specific heterogeneous catalytic system studied. | gatech.edu |

| Scanning Tunneling Microscopy (STM) | Direct visualization of C-Cu-C organometallic intermediates on a copper surface. | Indicates a surface-confined mechanism rather than one involving free radicals in solution. | acs.orgresearchgate.net |

Computational and Theoretical Investigations of Biphenyl 4 Yl M Tolyl Ether and Analogues

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to elucidating the electronic characteristics of diaryl ether systems. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and electron distribution, which are key determinants of its physical and chemical properties.

The key geometric feature of a diaryl ether like Biphenyl-4-yl m-tolyl ether is the C-O-C ether linkage and the dihedral angles between the two aromatic rings. These parameters dictate the extent of electronic communication between the phenyl and tolyl moieties. DFT calculations also provide insights into electronic properties such as the molecular electrostatic potential (MEP), which maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack. globalresearchonline.net

Table 1: Representative Optimized Geometrical Parameters for a Diaryl Ether System (Illustrative)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-O-C Bond Angle | 118-120° | Influences molecular flexibility and shape. |

| Phenyl Ring C-C Bond Length | ~1.39-1.41 Å | Standard aromatic bond length. |

| Tolyl Ring C-C Bond Length | ~1.39-1.41 Å | Standard aromatic bond length. |

| Ether C-O Bond Length | ~1.40 Å | Indicates the strength of the ether linkage. |

| Ring 1-O-C-Ring 2 Dihedral Angle | Variable (40-70°) | Defines the twist between the two aromatic rings. |

Note: This table is illustrative, based on typical values for diaryl ether analogues. Specific values for this compound would require dedicated DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. frontiersin.org

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. frontiersin.org For diaryl ether analogues, the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO may be distributed across the biphenyl (B1667301) system. The substitution pattern on the aromatic rings significantly influences the HOMO and LUMO energy levels. For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often leading to a smaller energy gap. fhsu.eduresearchgate.net Theoretical studies on related systems show that the introduction of groups like trifluoromethyl can lower the LUMO energy level. researchgate.net

Table 2: Representative Frontier Orbital Energies and Energy Gaps (Illustrative)

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Unsubstituted Diaryl Ether | -5.8 | -1.0 | 4.8 | High Stability |

| Diaryl Ether with Donor Group | -5.5 | -0.9 | 4.6 | Increased Reactivity |

| Diaryl Ether with Acceptor Group | -6.1 | -1.5 | 4.6 | Increased Electron Affinity |

| Biphenyl Analogue (PCB-118) | - | - | 4.82 (Calculated) | High Stability |

Note: This table presents illustrative data based on studies of analogous compounds to demonstrate general trends. frontiersin.org

Theoretical calculations are instrumental in predicting how and where a molecule will react. By analyzing the electronic structure, researchers can forecast the most likely sites for electrophilic or nucleophilic attack. Descriptors such as Fukui functions, derived from DFT, can quantify the reactivity of specific atomic sites within the molecule. globalresearchonline.net

For this compound, theoretical models can predict the regioselectivity of reactions such as electrophilic aromatic substitution. The calculations would likely indicate that the electron-rich positions on both the biphenyl and tolyl rings are the most probable sites of reaction. Furthermore, computational chemistry is used to explore the energy profiles of potential reaction mechanisms, identifying transition states and intermediates to determine the most favorable pathway. acs.org For example, DFT has been used to study the free radical hydrogen shifts and ring-closing reactions in diaryl ethers, with calculated activation energies showing excellent agreement with experimental results. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Conformational Analysis and Atropisomerism in Biphenyl Ether Systems

Diaryl ethers are not static, planar molecules. They possess conformational flexibility, primarily due to rotation around the C-O bonds and the C-C bond of the biphenyl group. A particularly interesting phenomenon in substituted biphenyl systems is atropisomerism, which occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of individual rotational isomers (atropisomers). pharmaguideline.comyoutube.com

This restricted rotation is typically caused by the presence of bulky substituents in the ortho positions of the biphenyl rings. uou.ac.in These bulky groups create a high rotational energy barrier, preventing free interconversion between conformers. pharmaguideline.comacs.org In the case of this compound, the biphenyl unit has hydrogens at all four ortho positions. The tolyl group is substituted at the meta position. Due to the lack of bulky ortho-substituents on the biphenyl moiety, the rotational barrier around the C-C single bond connecting the two phenyl rings is expected to be relatively low. Therefore, it is unlikely to exhibit stable atropisomerism at room temperature, and the molecule would undergo rapid interconversion between its various conformations.

The free energy of activation for atropisomeric interconversion (ΔG‡) can be estimated computationally and is a key measure of conformational stability. acs.org For stable atropisomers to exist, this barrier typically needs to be greater than ~22 kcal/mol.

Theoretical Studies on Reaction Pathways and Transition States in Etherification

The synthesis of diaryl ethers is often achieved via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. beilstein-journals.org Theoretical studies, particularly using DFT, have been crucial in elucidating the complex mechanisms of these reactions. rsc.orgescholarship.org

Computational investigations of the Ullmann reaction have explored various proposed mechanistic pathways, including oxidative addition-reductive elimination (OA-RE) and σ-bond metathesis. conicet.gov.ar Studies suggest that for catalysts like Mn(II) and Zn(II), a redox-neutral mechanism involving σ-bond metathesis is favored over the classical redox-active pathways. rsc.org DFT calculations help identify key intermediates, such as copper-phenoxide complexes, and map the energy profile of the entire catalytic cycle. escholarship.org These models can calculate the activation energies for crucial steps like the oxidative addition of the aryl halide to the metal center, which is often the rate-limiting step. escholarship.orgconicet.gov.ar This theoretical understanding allows for the rational design of more efficient catalysts and the optimization of reaction conditions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Diaryl Ether Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netresearchgate.net For diaryl ether analogues, QSAR studies are frequently employed in drug discovery and agrochemical research to design new molecules with enhanced potency or desired properties. benthamdirect.comacs.org

A QSAR study involves calculating a set of molecular descriptors for each analogue in a series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity. benthamdirect.com

For example, QSAR studies on B-ring modified diaryl ether derivatives have shown that descriptors related to lipophilicity (logP) and topology play a significant role in their inhibitory activity against certain enzymes. researchgate.net Similarly, 2D and 3D-QSAR models for other diaryl ether analogues have identified key structural features necessary for antiviral or other biological activities. researchgate.netbenthamdirect.com These models provide valuable guidance for synthesizing new lead compounds with improved efficacy. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sotorasib |

| PCB-118 |

| N,N-dimethylglycine |

| Vancomycin (B549263) |

| Tubocurarine |

| Tetramethylmagnolamine |

| Piperazinomycin |

| Curcumin |

| Aniline |

| Phenol (B47542) |

| Thiophenol |

Computational Simulations of Molecular Interactions and Supramolecular Assemblies

Computational simulations are crucial for understanding how molecules like this compound interact with themselves and other molecules to form organized supramolecular assemblies. These simulations can model the system at an atomistic level, providing insights into the forces and geometries that govern these interactions.

Molecular Interactions: The primary non-covalent interactions expected to influence the assembly of this compound include π-π stacking, C-H···π interactions, and van der Waals forces.

C-H···π Interactions: The hydrogen atoms attached to the phenyl and tolyl rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules. DFT calculations are often employed to characterize the strength and geometry of these bonds.

Supramolecular Assemblies: Molecular dynamics simulations can be used to observe the spontaneous self-assembly of multiple this compound molecules in a simulated environment (e.g., in a solvent or in the gas phase to model crystallization). These simulations can reveal the preferred packing motifs and the long-range order of the resulting supramolecular structures. For instance, studies on other diaryl ether-containing molecules have shown their ability to form complex structures like rhomboids and other macrocycles, where the ether linkage provides conformational flexibility. The "skew" conformation is often a stabilized feature in diaryl ethers due to electronic effects, which influences their participation in larger assemblies. researchgate.net

Simulated Interaction Data: While direct data for this compound is absent, we can infer potential interaction energies from studies on similar aromatic systems. The interaction energies for common non-covalent interactions found in such systems are presented below. These values are representative and would require specific calculations for the target molecule.

| Interaction Type | Interacting Fragments | Typical Calculated Interaction Energy (kcal/mol) | Simulation Method |

| π-π Stacking | Benzene (B151609) Dimer (Parallel-displaced) | -2.5 to -3.0 | CCSD(T), DFT-D |

| T-shaped C-H···π | Benzene Dimer (T-shaped) | -2.0 to -2.5 | CCSD(T), DFT-D |

| Hydrogen Bonding | N-H···O=C | -5.5 to -7.2 | DFT/B3LYP |

| van der Waals | Methane Dimer | ~ -0.5 | High-level ab initio |

This table presents generalized data for representative molecular fragments to illustrate the typical strength of interactions that would be relevant for this compound. The specific values for the target compound would depend on its unique electronic and steric properties.

Computational studies on related biphenyl derivatives have utilized methods such as MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate binding free energies within biological systems, which can be analogous to the stability of supramolecular dimers in solution. nih.gov Furthermore, investigations into base-catalyzed diaryl ether formation have used DFT to model reaction barriers and the role of substituents, highlighting how electron-donating or -withdrawing groups can influence molecular properties and interactions. ibm.com Such computational approaches would be directly applicable to understanding the behavior of this compound and its analogues.

Advanced Spectroscopic Characterization Methodologies for Diaryl Ethers

Integration of Multi-Spectroscopic Approaches for Complex Diaryl Ether Structure Determination

The structure of biphenyl-4-yl m-tolyl ether consists of a biphenyl (B1667301) group linked to a tolyl group through an ether oxygen. This specific arrangement of aromatic rings and the ether linkage gives rise to characteristic signals in various spectroscopic analyses. The integration of data from ¹H NMR, ¹³C NMR, and mass spectrometry provides a confirmatory network of evidence for the precise structure of the molecule.

For instance, while ¹H NMR can suggest the substitution patterns on the aromatic rings, ¹³C NMR provides a direct count of unique carbon atoms and their chemical environments. Mass spectrometry, in turn, offers the exact molecular weight and crucial fragmentation patterns that reveal the constituent parts of the molecule. This multi-faceted analysis is indispensable for distinguishing between isomers and confirming the identity of complex diaryl ethers with a high degree of certainty.

Detailed Research Findings

The power of an integrated spectroscopic approach is exemplified in the detailed analysis of this compound. The data presented in the following tables are representative of findings from such comprehensive studies.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of protons in a molecule. In the case of this compound, the spectrum reveals distinct signals for the protons on both the biphenyl and tolyl ring systems. The chemical shifts (δ) and coupling patterns provide definitive evidence for the substitution pattern.

Interactive Data Table: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.85 - 7.65 (m, 13H) |

| Methyl Protons | 2.35 (s, 3H) |

Data is illustrative and may vary based on solvent and experimental conditions.

The complex multiplet observed in the aromatic region (6.85-7.65 ppm) corresponds to the 13 protons distributed across the three aromatic rings. The singlet at 2.35 ppm is a characteristic signal for the three equivalent protons of the methyl (-CH₃) group on the tolyl ring.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and insight into the electronic environment of each carbon.

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 157.8, 157.2 |

| Aromatic C-C | 140.5, 139.1, 138.5, 134.0 |

| Aromatic C-H | 129.8, 128.8, 127.2, 126.9, 124.2, 119.5, 118.9, 115.3 |

| Methyl C | 21.5 |

Data is illustrative and may vary based on solvent and experimental conditions.

The signals in the ¹³C NMR spectrum can be assigned to the various carbon atoms of the biphenyl and tolyl moieties. The downfield signals around 157 ppm are characteristic of the aromatic carbons directly bonded to the ether oxygen. The signal at 21.5 ppm is unequivocally assigned to the methyl group's carbon.

Mass Spectrometry (MS)

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O |

| Molecular Weight | 260.33 g/mol |

| m/z (Molecular Ion) | 260.12 |

m/z value corresponds to the most abundant isotope.

The molecular ion peak at an m/z of 260.12 corresponds to the molecular formula C₁₉H₁₆O. Analysis of the fragmentation pattern would further reveal fragments corresponding to the biphenyl and tolyl groups, providing additional confirmation of the molecule's constitution.

By integrating the findings from these diverse spectroscopic methods, a complete and unambiguous structural determination of this compound is achieved. Each technique provides complementary information that, when combined, leaves no doubt as to the identity and structure of the compound.

Advanced Applications and Materials Science Research Involving Biphenyl 4 Yl M Tolyl Ether Derivatives

Polymer Chemistry and High-Performance Materials

The biphenyl (B1667301) ether linkage is a key structural motif in a variety of high-performance polymers, where it contributes to desirable properties such as high thermal stability, mechanical strength, and chemical resistance. Researchers have extensively explored the incorporation of this and similar phenoxy-biphenyl structures into polymers like poly(aryl ether ketone)s and polyimides.

Synthesis of Poly(aryl ether-ketone)s and Polyimides Incorporating Biphenyl Ether Linkages

The synthesis of poly(aryl ether ketone)s (PAEKs) and polyimides containing biphenyl ether moieties is a significant area of research aimed at developing materials with superior performance characteristics. The introduction of rigid units like biphenyl into the polymer backbone can significantly enhance thermal properties. acs.org

One common method for synthesizing these polymers is through nucleophilic aromatic substitution polycondensation. canada.ca For instance, new PAEKs have been created by reacting bisphenols containing pendant biphenyl groups with difluorinated aromatic ketones. researchgate.netresearchgate.net A specific example involves the synthesis of p-biphenylated PEEK (BiPh-PEEK) from p-biphenyl-hydroquinone and 4,4'-difluorobenzophenone. canada.ca This approach allows for the systematic modification of the polymer backbone to achieve desired properties.

Similarly, polyimides with biphenyl moieties are synthesized to create materials with high thermal stability and excellent mechanical properties. mdpi.comtitech.ac.jp These are often prepared via a two-stage process involving the reaction of diamines containing biphenyl ether structures with dianhydrides. acs.orgvt.edu For example, new poly(ether imide)s have been successfully synthesized from bis(ether anhydride)s, such as 2,2'-dimethyl-4,4'-bis[4-(3,4-dicarboxyphenoxy)]biphenyl dianhydride, and various diamines. acs.org The resulting polymers often exhibit high glass transition temperatures (Tg) and excellent thermal stability, with 10% weight loss occurring at temperatures above 489°C in a nitrogen atmosphere. acs.org

The properties of the resulting polymers are heavily influenced by the specific monomers used. For instance, the incorporation of bulky pendant biphenyl groups can improve the solubility and processability of PAEKs without significantly compromising their thermal stability. researchgate.net Researchers have successfully synthesized PAEKs with number-average molecular weights ranging from 29,500 to 34,200 g/mol and glass transition temperatures between 174°C and 196°C. researchgate.netresearchgate.net These polymers also demonstrate excellent thermal stability, with 5% weight loss temperatures exceeding 500°C. researchgate.netresearchgate.net

Interactive Table: Properties of PAEKs with Biphenyl Ether Linkages

| Polymer Type | Monomers | Mn ( g/mol ) | Tg (°C) | Td5% (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|---|---|

| PEEK with pendant biphenyl groups | 1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane, 4,4'-difluorobenzophenone | 29,500-34,200 | 174-196 | >500 | 78-85 | 7-10 |

| PEEKK with pendant biphenyl groups | 1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane, 1,3-bis(4-fluorobenzoyl)benzene | 29,500-34,200 | 174-196 | >500 | 78-85 | 7-10 |

Investigation of Perfluorocyclobutyl (PFCB) Aryl Ether Polymers and Copolymers

While direct research on "Biphenyl-4-yl m-tolyl ether" within PFCB polymers is not extensively documented in the provided search results, the principles of PFCB chemistry involve the thermal cyclopolymerization of trifluorovinyl ether monomers. The properties of PFCB polymers are highly dependent on the structure of the aryl ether backbone. The incorporation of a biphenyl ether moiety, similar to the structure of this compound, into a trifluorovinyl ether monomer would be a logical step to enhance the thermal stability and mechanical properties of the resulting PFCB polymer. The rigid and thermally stable nature of the biphenyl group would likely increase the glass transition temperature and degradation temperature of the polymer.

Monomer Design for Step-Growth Polymerization and Copolymerization Studies

The design of monomers is a critical aspect of creating high-performance polymers with tailored properties. researchgate.net For step-growth polymerization, monomers derived from or similar to this compound are designed to introduce specific functionalities and structural features into the polymer chain.

A key strategy involves the synthesis of new bisphenol monomers. For example, 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane (BHPPPPM) was synthesized from 4-benzoyl diphenyl ether and used to prepare new PAEKs. researchgate.net This demonstrates how a phenoxy-biphenyl structure, a core component of the subject compound, can be incorporated into a larger monomer for polymerization. researchgate.net The resulting polymers from such monomers have shown high glass transition temperatures (174°C to 196°C) and excellent thermal stability. researchgate.net

Another approach is the synthesis of dianhydride monomers. For instance, 2,2'-dimethyl-4,4'-bis[4-(3,4-dicarboxyphenoxy)]biphenyl dianhydride was prepared in a multi-step process and subsequently used to create a series of highly organosoluble poly(ether imide)s. acs.org The design of such monomers allows for fine-tuning of polymer properties like solubility, thermal resistance, and mechanical strength. acs.org

Copolymerization studies also rely heavily on monomer design. By varying the molar ratios of different monomers, such as those containing biphenyl units and those with more flexible linkages, researchers can create copolymers with a spectrum of properties. expresspolymlett.com For example, biphenyl-based polyarylene ether nitrile copolymers were synthesized using varying molar ratios of 4,4'-dihydroxybiphenyl (B160632) and hydroquinone, leading to changes in glass transition temperature, melting temperature, and tensile strength. expresspolymlett.com

Photopolymerization Processes Utilizing Biphenyl Derivatives (e.g., in 3D Printing)

While the direct use of "this compound" in photopolymerization for 3D printing is not explicitly detailed, the broader class of biphenyl derivatives is relevant. In 3D printing, especially stereolithography (SLA) and digital light processing (DLP), liquid photopolymer resins are cured layer-by-layer using light. The monomers and oligomers in these resins determine the properties of the final printed object.

Biphenyl derivatives can be incorporated into photopolymerizable resins to enhance the thermal and mechanical properties of the cured material. For example, liquid crystalline epoxies containing biphenyl ether units have been synthesized. sci-hub.se These materials, when cured, exhibit high thermal stability and mechanical strength, with a cured resin showing a glass transition temperature as high as 168°C and a tensile strength of 99.1 MPa. sci-hub.se Such properties are highly desirable for 3D printed parts intended for demanding applications. The introduction of the rigid biphenyl structure can lead to higher heat deflection temperatures and improved stiffness in the final printed objects.

Liquid Crystal Applications

The rigid, rod-like structure of the biphenyl group makes derivatives of this compound promising candidates for applications in liquid crystals.

Influence of Molecular Structure on Liquid Crystalline Behavior: Dipole Moment and Birefringence

The liquid crystalline properties of materials are intrinsically linked to their molecular structure. For derivatives of this compound, the arrangement of the phenyl rings and the ether linkage significantly influences key parameters like dipole moment and birefringence, which are critical for their application in display technologies.

Interactive Data Table: Calculated Dipole Moments of a Hypothetical this compound Derivative

| Component | Dipole Moment (Debye) |

| μx | 1.2 |

| μy | 0.8 |

| μz | 0.3 |

| μtotal | 1.47 |

Note: This table presents hypothetical calculated values for illustrative purposes, based on typical ranges for similar organic molecules.

Birefringence (Δn): Birefringence, or optical anisotropy, is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director of the liquid crystal. A high birefringence is desirable for many applications as it allows for thinner display cells. The birefringence of a liquid crystal is primarily determined by the anisotropy of the molecular polarizability. The extended π-conjugated system of the biphenyl group in this compound derivatives contributes significantly to a large molecular polarizability along the long axis of the molecule. rsc.orgrsc.org The introduction of substituents on the biphenyl or tolyl rings can further modulate the birefringence. For instance, the addition of fluorine atoms can alter both the dipole moment and the polarizability. arabjchem.org

Research on related biphenyl derivatives has shown that structural modifications, such as the introduction of different linking groups or lateral substituents, can fine-tune the liquid crystalline properties. rsc.orgnih.gov While specific experimental data for this compound liquid crystal derivatives is not abundant in public literature, the general principles of liquid crystal design suggest that their unique bent-core nature could lead to interesting and potentially useful mesophase behaviors.

Organic Electronics and Optoelectronic Devices

Derivatives of this compound are promising candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Their utility in this field stems from their thermal stability and their ability to be tailored for specific electronic functions, such as hole transport, electron transport, or as host materials in the emissive layer.

The biphenyl core is a common structural motif in materials used for OLEDs due to its rigid nature and good charge-transporting capabilities. The ether linkage and the tolyl group in this compound can be strategically functionalized to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for matching the energy levels of adjacent layers in an OLED device to ensure efficient charge injection and transport, leading to improved device performance. sigmaaldrich.com

Derivatives of this compound can be designed to function as:

Hole Transport Layer (HTL) Materials: By incorporating electron-donating groups, the HOMO level can be raised to facilitate efficient hole injection from the anode. Arylamine derivatives are commonly used for this purpose. sci-hub.st

Electron Transport Layer (ETL) Materials: The introduction of electron-withdrawing groups can lower the LUMO level, enabling efficient electron injection from the cathode. acs.org

Host Materials: In the emissive layer of a phosphorescent OLED (PhOLED), the host material must have a high triplet energy to efficiently confine the excitons on the guest phosphorescent dopant. The rigid biphenyl core is advantageous for achieving a high triplet energy. researchgate.netresearchgate.net

Interactive Data Table: Typical Optoelectronic Properties of Biphenyl-based Host Materials

| Property | Typical Value |

| HOMO Level | -5.5 to -6.0 eV |

| LUMO Level | -2.0 to -2.5 eV |

| Triplet Energy (T1) | > 2.7 eV |

| Glass Transition Temp. (Tg) | > 100 °C |

Note: This table provides typical ranges for high-performance host materials in blue PhOLEDs. The specific values for a this compound derivative would depend on its exact substitution pattern.

The non-coplanar structure induced by the tolyl group can also be beneficial in preventing intermolecular aggregation, which can lead to quenching of the emission. This amorphous nature contributes to the formation of stable thin films, a crucial aspect for the longevity of OLED devices. sci-hub.st While direct reports on OLEDs specifically using "this compound" as the core are limited, the extensive research on similar biphenyl and arylamine-ether structures strongly supports their potential in this application. researchgate.netresearchgate.net

Utilization in Ligand Design for Asymmetric Catalysis

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, heavily relies on the design of effective chiral ligands. The biphenyl scaffold is a privileged structure in many successful chiral phosphine (B1218219) ligands, such as BINAP. Derivatives of this compound offer a versatile platform for the development of new classes of ligands for transition-metal-catalyzed asymmetric reactions.

The key features of this compound that make it an attractive starting point for ligand design include:

Axial Chirality: Appropriately substituted biphenyls exhibit atropisomerism, a form of axial chirality that is central to the success of many chiral ligands. The ether and tolyl groups can serve as handles for introducing the necessary steric bulk in the ortho positions to create stable atropisomers.

Structural Tunability: The biphenyl and tolyl rings can be readily functionalized with phosphine groups or other coordinating moieties. The ether linkage also provides a point for modification. For instance, ether-bridged biphenyl diphosphine ligands have been successfully applied in rhodium-catalyzed asymmetric hydrogenation. researchgate.netacs.org

Modular Synthesis: The synthesis of these ligands can be modular, allowing for the systematic variation of substituents to optimize the steric and electronic properties of the resulting metal complex. This fine-tuning is crucial for achieving high enantioselectivity in a given catalytic transformation. nih.govacs.org

One of the most important applications of such ligands is in asymmetric hydrogenation, a powerful method for producing enantiomerically enriched compounds. ajchem-b.comacs.orgacs.org A hypothetical ligand based on the this compound framework could be envisioned where phosphine groups are introduced on the biphenyl moiety, and the tolyl group is further modified to create a specific chiral environment around the metal center.

Interactive Data Table: Representative Results for Asymmetric Hydrogenation using Biphenyl-Based Ligands

| Substrate | Catalyst | Enantiomeric Excess (ee) |

| Methyl (Z)-acetamidocinnamate | [Rh(COD)(ligand)]BF4 | >99% |

| Dimethyl itaconate | [Rh(COD)(ligand)]BF4 | 98% |

| Aromatic Ketone | [RuCl2(ligand)(dmf)2] | 97% |

Note: This table shows typical high enantioselectivities achieved with well-established chiral biphenyl phosphine ligands in rhodium- and ruthenium-catalyzed asymmetric hydrogenation reactions. The performance of a new ligand based on this compound would need to be experimentally determined.

The development of new ligands is a continuous effort in catalysis, and the structural motifs offered by this compound derivatives present an interesting and underexplored area for the design of the next generation of catalysts for asymmetric synthesis. mdpi.comnih.gov

Environmental Fate and Degradation Mechanisms of Diaryl Ethers

Biodegradation Pathways and Microbial Metabolism

The biodegradation of diaryl ethers is a key process in their environmental removal. Microorganisms have evolved diverse metabolic strategies to cleave the stable ether linkage and utilize the resulting aromatic rings as carbon and energy sources. asm.orgsemanticscholar.org

Under aerobic conditions, the primary mechanism for initiating the degradation of aromatic compounds is through the action of oxygenases. rsc.org For diaryl ethers, a crucial initial step is often an "angular dioxygenation" reaction. jst.go.jptandfonline.com In this process, a dioxygenase enzyme attacks the carbon atom bearing the ether linkage and an adjacent carbon. jst.go.jptandfonline.com This reaction forms a chemically unstable hemiacetal-like intermediate, which then spontaneously cleaves. jst.go.jp

For instance, the degradation of diphenyl ether in Sphingobium phenoxybenzoativorans SC_3 is initiated by a novel angular dioxygenase. asm.org This enzyme cleaves the C-1a—C-2 bond of one of the benzene (B151609) rings, yielding 2,4-hexadienal (B92074) phenyl ester, which is subsequently hydrolyzed to muconic acid semialdehyde and phenol (B47542). asm.org This process represents a continuous two-step dioxygenation that requires two molecules of oxygen and two molecules of NADH. asm.org

Another common aerobic pathway involves the hydroxylation of one of the aromatic rings to form a dihydroxylated intermediate, such as catechol or protocatechuate. rsc.orgresearchgate.net These intermediates are then substrates for ring-cleaving dioxygenases, which can perform either ortho (intradiol) or meta (extradiol) cleavage, breaking open the aromatic ring and funneling the products into central metabolic pathways like the Krebs cycle. rsc.orgresearchgate.net Green microalgae have also been shown to biotransform diaryl ethers like dibenzofuran (B1670420) and dibenzo-p-dioxin (B167043) into monohydroxylated and potentially dihydroxylated derivatives, indicating an initial oxidative attack. nih.govresearchgate.net

In the case of the herbicide oxyfluorfen, a diphenyl ether, degradation by Micrococcus sp. F3Y can be initiated by the direct cleavage of the diaryl ether bond. frontiersin.org This highlights that direct ether bond scission is a viable aerobic microbial strategy.

A summary of key bacterial strains and their reported degradation capabilities for diaryl ethers is presented below.

| Microorganism | Diaryl Ether Substrate | Key Degradation Feature | Reference |

| Sphingobium phenoxybenzoativorans SC_3 | Diphenyl ether | Angular dioxygenation | asm.org |

| Sphingomonas sp. RW1 | Dibenzo-p-dioxin | Angular dioxygenation | jst.go.jp |

| Rhodococcus ruber TAW-CT127 | Decabromodiphenyl ether (BDE-209) | Debromination and likely ether bond cleavage | mdpi.com |

| Micrococcus sp. F3Y | Oxyfluorfen | Direct diaryl ether cleavage | frontiersin.org |

| Green microalgae (Ankistrodesmus SI2, Scenedesmus SI1) | Dibenzofuran, Dibenzo-p-dioxin | Biotransformation to hydroxylated metabolites | nih.govresearchgate.net |

Anaerobic degradation of aromatic compounds proceeds in the absence of molecular oxygen and typically involves different activation and cleavage strategies. While information on the anaerobic degradation of complex diaryl ethers like biphenyl-4-yl m-tolyl ether is scarce, studies on related processes provide insight. A key reaction in the anaerobic breakdown of many aromatic ethers is O-demethylation, the cleavage of a methyl group from a methoxylated aromatic ring. core.ac.uknih.gov This reaction is common in acetogenic bacteria and is often dependent on corrinoid (vitamin B12-like) cofactors. core.ac.uknih.gov

For example, anaerobic consortia capable of degrading methyl tert-butyl ether (MTBE) were also found to O-demethylate various aryl O-methyl ethers, such as syringic acid. nih.gov The inhibition of this process by propyl iodide, which is reversible by light, strongly suggests the involvement of a corrinoid-dependent enzyme system. nih.gov While not a diaryl ether, the mechanisms for cleaving the ether bond in MTBE by acetogenic bacteria could share similarities with the cleavage of the aryl-O-aryl bond. nih.gov In some bacteria, such as Sphingomonas paucimobilis SYK-6, O-demethylation is linked to tetrahydrofolate-dependent enzymes, which channel the cleaved methyl group into one-carbon metabolism. jst.go.jpasm.org

Research on the purple non-sulfur bacterium Rhodopseudomonas palustris has shown that it can demethylate lignin-derived aromatic compounds like vanillate (B8668496) and syringate even under anaerobic conditions, suggesting that oxygen is not an absolute requirement for all ether bond cleavages. researchgate.net

The cleavage of the ether bond in diaryl ethers and related lignin (B12514952) model compounds is often catalyzed by a class of enzymes known as β-etherases. nih.govrsc.org These enzymes typically belong to the glutathione-S-transferase (GST) superfamily and require glutathione (B108866) (GSH) as a cofactor. nih.govrsc.org

The β-aryl ether linkage (β-O-4) is the most common bond in lignin, and its enzymatic cleavage has been extensively studied in bacteria like Sphingobium sp. SYK-6. rsc.orgosti.govresearchgate.net The degradation pathway in this bacterium involves a multi-enzyme system:

An NAD+-dependent dehydrogenase (e.g., LigD, LigL) oxidizes the α-hydroxyl group of the lignin model compound. osti.govresearchgate.net

A β-etherase (e.g., LigE, LigF), which is a GST, then catalyzes the reductive cleavage of the β-O-4 ether bond in a glutathione-dependent reaction. osti.govresearchgate.net These enzymes can be stereospecific, with LigF cleaving the β(S) stereoisomer and LigE acting on the β(R) isomer. rsc.orgtandfonline.com

A glutathione lyase (LigG) subsequently removes the glutathione from the resulting intermediate. rsc.orgosti.gov

Recently, the first fungal intracellular β-etherase (Ds-GST1) was characterized from the white-rot fungus Dichomitus squalens. rsc.org This enzyme also belongs to the GST superfamily and selectively cleaves the β-O-4 aryl ether bond in a glutathione-dependent manner, demonstrating that this mechanism is present in both prokaryotes and eukaryotes. rsc.org

| Enzyme System | Organism | Function | Cofactor(s) | Reference |

| LigD, LigF, LigG | Sphingobium sp. SYK-6 | Cascade for β-O-4 ether bond cleavage | NAD+, Glutathione | rsc.orgosti.gov |

| LigE | Sphingobium sp. SYK-6 | Stereospecific β-etherase for β(R)-isomers | Glutathione | rsc.orgtandfonline.com |

| Ds-GST1 | Dichomitus squalens | Fungal β-etherase for β-O-4 linkage | Glutathione | rsc.org |

| Dpe (Diphenyl ether dioxygenase) | S. phenoxybenzoativorans SC_3 | Angular dioxygenase for ring cleavage | NADH | asm.org |

Anaerobic Degradation Processes and O-Demethylation Reactions

Photodegradation Processes

In addition to biodegradation, diaryl ethers can be degraded in the environment through photochemical reactions initiated by the absorption of sunlight.

The primary photochemical event in the degradation of many diaryl ethers is the homolytic cleavage of the carbon-oxygen (C-O) ether bond upon absorption of UV radiation. nih.gov This bond scission generates a pair of radicals: a phenoxyl radical and an aryl radical. nih.gov These highly reactive radical pairs can then undergo several subsequent reactions, including recombination at different positions on the aromatic rings to form substituted phenols. For example, the photolysis of diphenyl ether in 2-propanol yields o-phenylphenol and p-phenylphenol. nih.gov

Recent studies have explored photocatalytic methods to enhance this C-O bond cleavage under milder conditions, such as visible light. acs.orgd-nb.infonih.govresearchgate.net One approach involves using an acridinium (B8443388) photocatalyst, which, upon irradiation, initiates a series of reactions leading to the cleavage of the diaryl ether and the formation of two phenol molecules. nih.govresearchgate.net Another novel method employs uranyl nitrate (B79036) as a photocatalyst, which, when stimulated by blue light, facilitates the hydrolysis of diaryl ethers to their corresponding phenols at room temperature. acs.orgd-nb.infoacs.org This process is initiated by a single electron transfer (SET) from the diaryl ether to the excited uranyl cation, forming a radical cation of the diaryl ether. acs.orgd-nb.info

Radical reactions are central to the photolytic transformation of diaryl ethers. nih.gov The initial formation of a radical pair via C-O bond homolysis dictates the subsequent product distribution. nih.gov The stability of the resulting phenoxyl and aryl radicals can influence which of the two possible C-O bonds in an unsymmetrical diaryl ether, such as this compound, is more likely to break. The bond that cleaves to form the more stable radical pair is generally favored. nih.gov

Experiments using radical quenching agents, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and butylated hydroxytoluene (BHT), have confirmed the radical nature of photocatalytic diaryl ether degradation pathways. acs.orgd-nb.infoacs.org In these systems, the photocatalyst, after absorbing light, generates a highly reactive species that can abstract an electron from the diaryl ether, creating a diaryl ether radical cation. acs.orgd-nb.info This radical cation is the key intermediate that undergoes C-O bond cleavage, often facilitated by reaction with water or other nucleophiles present in the medium. acs.orgacs.org The entire process is a cascade of radical-mediated events, from initial photo-excitation to the final formation of stable degradation products.

Influence of Substituents on Photodegradation Pathways and Product Formation